Ethyl 4-amino-2-(methylthio)benzoate Ethyl 4-amino-2-(methylthio)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13909981
InChI: InChI=1S/C10H13NO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3
SMILES:
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

Ethyl 4-amino-2-(methylthio)benzoate

CAS No.:

Cat. No.: VC13909981

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-2-(methylthio)benzoate -

Specification

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name ethyl 4-amino-2-methylsulfanylbenzoate
Standard InChI InChI=1S/C10H13NO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3
Standard InChI Key RHVNPKMJZZPRNF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)N)SC

Introduction

Chemical Identity and Structural Features

Molecular Structure

Ethyl 4-amino-2-(methylthio)benzoate (C₁₀H₁₃NO₂S) consists of a benzoate ester core with two functional groups:

  • Amino group (–NH₂) at the 4-position, which confers basicity and potential for hydrogen bonding.

  • Methylthio group (–SCH₃) at the 2-position, introducing steric bulk and sulfur-based reactivity.

The ester group (–COOEt) enhances lipophilicity compared to the parent benzoic acid, influencing solubility and bioavailability .

Comparative Analysis with Analogous Compounds

Key differences between Ethyl 4-amino-2-(methylthio)benzoate and structurally related esters are summarized below:

Compound NameSubstituentsMolecular FormulaKey Properties
Methyl 4-amino-2-ethylbenzoate–NH₂ (4), –CH₂CH₃ (2)C₁₀H₁₃NO₂Density: 1.1 g/cm³, BP: 325°C
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate–N=CH–NMePh (4)C₁₇H₁₇N₃O₂UV-absorbing properties
Methyl 4-(ethylamino)benzoate–NHCH₂CH₃ (4)C₁₀H₁₃NO₂Local anesthetic activity

The methylthio group in Ethyl 4-amino-2-(methylthio)benzoate distinguishes it through enhanced nucleophilicity at sulfur and potential for oxidation to sulfoxide/sulfone derivatives .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis is documented, plausible methods include:

Two-Step Sulfonation and Alkylation

  • Sulfonation: React 4-amino-2-mercaptobenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the –SCH₃ group.

  • Esterification: Treat the resulting 4-amino-2-(methylthio)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .

This approach mirrors the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, where chlorosulfonic acid and diethyl sulfate were used to install sulfone groups .

Direct Functionalization of Benzoate Esters

  • Mitsunobu Reaction: Couple 4-amino-2-mercaptobenzoate with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Physicochemical Properties

Predicted Properties

Based on analogs :

  • Molecular Weight: 227.29 g/mol

  • Density: ~1.2 g/cm³ (higher than methyl 4-amino-2-ethylbenzoate due to sulfur’s atomic weight)

  • Boiling Point: ~315–330°C (similar to C₁₀H₁₃NO₂ esters )

  • LogP: ~2.8 (calculated using fragment-based methods)

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